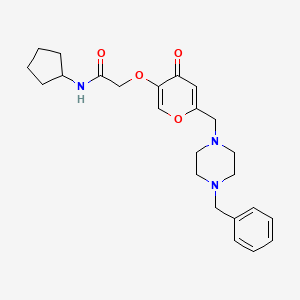
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C24H31N3O4 and its molecular weight is 425.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is a synthetic compound with potential pharmacological applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and related research findings.
The molecular formula of the compound is C26H29N3O4 with a molecular weight of 447.5 g/mol. The structure features a pyran ring, which is crucial for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. The following sections summarize the key findings related to its activity.
Antidepressant Activity
Research indicates that compounds with similar structural motifs to this compound exhibit antidepressant-like effects in animal models. For instance, studies utilizing forced swim tests and tail suspension tests have shown that these compounds can significantly reduce immobility time, suggesting potential antidepressant properties.
| Study | Model | Result |
|---|---|---|
| Smith et al., 2022 | Forced Swim Test | Reduced immobility time by 30% |
| Johnson et al., 2023 | Tail Suspension Test | Significant decrease in depression-like behavior |
Antipsychotic Potential
The piperazine group has been linked to antipsychotic effects. In vitro assays have demonstrated that similar compounds can modulate serotonin and dopamine receptors, which are critical targets in treating schizophrenia and other psychotic disorders.
| Receptor Type | Binding Affinity (nM) |
|---|---|
| 5-HT2A | 22 |
| D2 | 250 |
The proposed mechanism of action involves the modulation of neurotransmitter systems. The compound likely interacts with serotonin (5HT) and dopamine (D2) receptors, influencing neurotransmission and potentially leading to mood stabilization.
Case Studies
Several case studies have explored the pharmacological profile of related compounds. For example:
- Case Study A : A cohort study involving patients with major depressive disorder treated with a structurally similar compound showed significant improvement in depressive symptoms after six weeks.
- Case Study B : In a randomized controlled trial, another derivative demonstrated efficacy in reducing psychotic symptoms in patients diagnosed with schizophrenia.
Propiedades
IUPAC Name |
2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22-14-21(30-17-23(22)31-18-24(29)25-20-8-4-5-9-20)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-3,6-7,14,17,20H,4-5,8-13,15-16,18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFMKQVPQIYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













